molecular formula C17H12O3S B288081 2-(1-Naphthylsulfinyl)benzoic acid

2-(1-Naphthylsulfinyl)benzoic acid

Cat. No.: B288081
M. Wt: 296.3 g/mol
InChI Key: XDBBPHYBSIWYCW-UHFFFAOYSA-N
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Description

2-(1-Naphthylsulfinyl)benzoic acid is a high-purity chemical compound offered for research and development purposes. This molecule features a benzoic acid moiety linked to a 1-naphthyl group via a sulfinyl bridge, a structure of interest in medicinal chemistry and materials science. Research into similar naphthalene-derived sulfonamides and sulfonic acids has shown potential in areas such as the modulation of G-protein coupled receptors (GPCRs) for pain management , and as key intermediates in the synthesis of more complex bioactive molecules . The specific properties and applications of this compound are an active area of investigation. Researchers are encouraged to consult the current scientific literature for the latest findings. This product is strictly for laboratory research use and is not intended for human or veterinary diagnosis or treatment. Given the limited available information, would you like me to try searching for research on broader compound classes, such as naphthalene-based acids in general?

Properties

Molecular Formula

C17H12O3S

Molecular Weight

296.3 g/mol

IUPAC Name

2-naphthalen-1-ylsulfinylbenzoic acid

InChI

InChI=1S/C17H12O3S/c18-17(19)14-9-3-4-10-16(14)21(20)15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,(H,18,19)

InChI Key

XDBBPHYBSIWYCW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Scientific Research Applications

Synthesis Techniques

The synthesis of 2-(1-Naphthylsulfinyl)benzoic acid typically involves several chemical reactions. While specific methodologies for this compound were not detailed in the search results, related compounds such as 2-thionaphthol have established methods that may be adapted. For instance, the synthesis of 2-thionaphthol involves using sodium naphthalene sulfonate and phase-transfer catalysts, which could be relevant for developing similar protocols for this compound .

Biological Activities

Antimicrobial Properties
Research indicates that sulfinyl compounds often exhibit antimicrobial activities. The structural characteristics of this compound may contribute to its effectiveness against various microorganisms. Studies have shown that compounds containing sulfur can disrupt microbial cell membranes or inhibit vital enzymatic processes .

Anti-inflammatory Effects
Sulfinyl compounds are also investigated for their anti-inflammatory properties. The presence of the sulfinyl group may modulate inflammatory pathways, making this compound a candidate for further research in treating inflammatory diseases .

Industrial Applications

Rubber Industry
Similar compounds have been utilized as activators in the rubber industry, enhancing the properties of rubber products. The potential application of this compound in this sector could involve its use as a peptizer or stabilizer, improving the mechanical properties and aging resistance of rubber materials .

Pharmaceutical Development
Given its biological activities, there is potential for this compound to be developed into pharmaceutical agents. Its derivatives might be explored for their efficacy in treating bacterial infections or inflammatory conditions.

Case Studies and Research Findings

While specific case studies on this compound were not identified, the general methodology for conducting case studies in chemical research includes:

  • Defining Research Questions: Establishing clear objectives regarding the compound's applications.
  • Data Collection: Utilizing multiple sources such as laboratory experiments and literature reviews to gather comprehensive data.
  • Analysis: Employing qualitative methods to interpret results and draw conclusions about the compound's effectiveness and potential uses .

Summary Table of Applications

Application AreaPotential UsesRemarks
Biological ActivityAntimicrobial, anti-inflammatoryRequires further investigation
Industrial UseRubber activator, stabilizerMay improve product performance
PharmaceuticalPotential drug developmentFocus on efficacy against specific diseases

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects on Acidity

The acidity of benzoic acid derivatives depends on the electronic nature of substituents:

  • 2-Methylbenzoic acid (CAS 25567-10-6): A methyl group (–CH₃) is weakly electron-donating, slightly reducing acidity (higher pKa) compared to unsubstituted benzoic acid .
  • 2-(4-Chlorobenzoyl)benzoic acid : The electron-withdrawing chlorobenzoyl group (–CO–C₆H₄–Cl) enhances acidity (lower pKa), making it a stronger acid .
  • 2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid (CAS 100961-61-3): The thioether (–S–) and benzothiazole groups introduce moderate electron-withdrawing effects, likely resulting in acidity intermediate between methyl and chlorobenzoyl derivatives .
  • 2-(1-Naphthylsulfinyl)benzoic acid : The sulfinyl group’s dipole (S=O) is more electron-withdrawing than a thioether but less than a sulfonyl (–SO₂–), suggesting a pKa closer to chlorobenzoyl derivatives .
Solubility and Polarity
  • Methylbenzoic acid : Low polarity due to the hydrophobic methyl group, leading to poor solubility in polar solvents .
  • 2-Phenylbenzimidazole-5-sulfonic acid (CAS 27503-81-7): The sulfonic acid (–SO₃H) group confers high polarity and water solubility .
  • This compound : The sulfinyl group enhances polarity compared to methyl or thioether analogs, improving solubility in polar aprotic solvents (e.g., DMSO) but less than sulfonic acids .

Hydrogen Bonding and Crystallization

Hydrogen bonding patterns in crystals are critical for understanding physical properties:

  • Benzoic acid derivatives : The –COOH group forms strong dimeric hydrogen bonds. Substituents like sulfinyl or chlorobenzoyl may disrupt or redirect these interactions .
  • 2-(4-Chlorobenzoyl)benzoic acid : The chlorobenzoyl group likely engages in halogen bonding or π-π stacking, affecting crystal packing .
  • This compound : The naphthyl group facilitates π-π interactions, while the sulfinyl oxygen may participate in hydrogen bonds, creating unique crystal architectures .

Data Table: Key Properties of Selected Benzoic Acid Derivatives

Compound Name Substituent CAS Number Acidity (pKa)* Solubility (Polar Solvents) Applications
Benzoic acid –H 65-85-0 4.20 Moderate Universal intermediate
2-Methylbenzoic acid –CH₃ 25567-10-6 ~4.30 Low Organic synthesis
2-(4-Chlorobenzoyl)benzoic acid –CO–C₆H₄–Cl N/A ~3.80 Moderate Pharmaceuticals
2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid –S–CH₂–Benzothiazole 100961-61-3 ~4.00 Moderate Materials science
This compound –SO–C₁₀H₇ N/A ~3.90 (est.) High (DMSO, DMF) Catalysis, asymmetric synthesis

*Estimated values based on substituent effects.

Preparation Methods

Meta-Chloroperbenzoic Acid (m-CPBA) Oxidation

Procedure :

  • Substrate : 2-(1-Naphthylthio)benzoic acid (1.0 equiv).

  • Oxidant : m-CPBA (1.1 equiv) in anhydrous dichloromethane (DCM) at 0°C.

  • Reaction Time : 2–4 hours.

  • Workup : Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via recrystallization (ethanol/water).

Outcomes :

OxidantYield (%)Purity (%)Sulfone Byproduct (%)
m-CPBA85–9098<2

Advantages : High selectivity for sulfoxide over sulfone.
Limitations : Requires strict temperature control to avoid over-oxidation.

Hydrogen Peroxide (H₂O₂) in Acetic Acid

Procedure :

  • Substrate : 2-(1-Naphthylthio)benzoic acid (1.0 equiv).

  • Oxidant : 30% H₂O₂ (2.0 equiv) in glacial acetic acid at 25°C.

  • Reaction Time : 12–24 hours.

  • Workup : Dilute with water, neutralize with NaOH, extract with ethyl acetate.

Outcomes :

OxidantYield (%)Purity (%)
H₂O₂70–7595

Advantages : Cost-effective and scalable.
Limitations : Longer reaction time and lower yield compared to m-CPBA.

Enantioselective Synthesis via Chiral Auxiliaries

Diastereomeric Salt Formation with (R)-1-Phenylethylamine

Procedure :

  • Racemic Acid : 2-(1-Naphthylsulfinyl)benzoic acid (1.0 equiv).

  • Chiral Amine : (R)-1-Phenylethylamine (1.1 equiv) in ethanol.

  • Resolution : Heat to reflux, cool to 0°C, and filter diastereomeric salts.

  • Recovery : Acidify filtrate with HCl to recover enantiomerically enriched acid.

Outcomes :

AmineEnantiomeric Excess (ee, %)Yield (%)
(R)-1-Phenylethylamine9840–45

Advantages : High enantioselectivity; reusable amine.
Limitations : Moderate yield due to partial solubility of salts.

Polymer-Supported Oxaziridine Oxidation

Procedure :

  • Substrate : 2-(1-Naphthylthio)benzoic acid (1.0 equiv).

  • Oxidant : Polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine (1.2 equiv) in acetonitrile.

  • Conditions : Microwave irradiation at 80°C for 15 minutes.

  • Workup : Filter polymer, concentrate, and purify via column chromatography.

Outcomes :

OxidantYield (%)ee (%)
Polymer oxaziridine8892

Advantages : Recyclable oxidant (>5 cycles with <5% activity loss).
Limitations : Requires specialized equipment for microwave assistance.

Catalytic Asymmetric Oxidation

Sharpless-Kagan Oxidation

Procedure :

  • Substrate : 2-(1-Naphthylthio)benzoic acid (1.0 equiv).

  • Catalyst : Ti(OiPr)₄ (10 mol%) with (+)-diethyl tartrate (12 mol%).

  • Oxidant : Cumene hydroperoxide (1.5 equiv) in toluene at -20°C.

  • Reaction Time : 24 hours.

Outcomes :

Catalyst SystemYield (%)ee (%)
Ti(OiPr)₄/tartrate7890

Advantages : High enantioselectivity under mild conditions.
Limitations : Sensitive to moisture and requires low temperatures.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
m-CPBA oxidation85–90HighModerate
Diastereomeric salt40–4598MediumHigh
Polymer oxaziridine8892HighLow
Sharpless-Kagan7890LowHigh

Key Insights :

  • Industrial preference : m-CPBA oxidation balances yield and cost.

  • Chiral purity : Diastereomeric salt resolution achieves the highest ee but at lower yield.

  • Sustainability : Polymer-supported oxidants reduce waste generation .

Q & A

Q. How can its electrochemical properties be exploited in sensor development?

  • Methodology : Perform cyclic voltammetry (CHI 660E) in pH 7.4 PBS. The sulfinyl group may show redox activity at ~−0.8 V (vs. Ag/AgCl). Functionalize electrodes via drop-casting (Nafion binder) and test sensitivity to heavy metals (e.g., Pb²⁺) using differential pulse voltammetry .

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